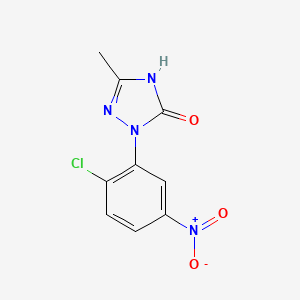

2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 114499-57-9) is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a methyl group at position 5 and a 2-chloro-5-nitrophenyl moiety at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research.

Properties

CAS No. |

114499-57-9 |

|---|---|

Molecular Formula |

C9H7ClN4O3 |

Molecular Weight |

254.63 g/mol |

IUPAC Name |

2-(2-chloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C9H7ClN4O3/c1-5-11-9(15)13(12-5)8-4-6(14(16)17)2-3-7(8)10/h2-4H,1H3,(H,11,12,15) |

InChI Key |

OGZJMGKRQOOSQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-chloro-5-nitroaniline with appropriate reagents to form the triazolone ring. Common synthetic routes include cyclization reactions under controlled conditions, often involving catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The chloronitrophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted triazolones.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one showed effectiveness against a range of bacterial and fungal pathogens. The presence of the nitro group enhances the compound's ability to penetrate microbial cell walls, making it a candidate for developing new antibiotics .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The chlorinated phenyl moiety is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines .

Case Study: Synthesis and Testing

A notable case study involved the synthesis of this triazole derivative followed by biological testing against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides. The compound has shown efficacy in controlling fungal diseases in crops such as wheat and barley. Its mode of action includes inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Herbicide Development

Research has also explored the herbicidal properties of triazole derivatives. The compound was tested for its ability to inhibit weed growth without affecting crop yield. Field trials demonstrated a significant reduction in weed biomass when applied at optimal concentrations .

Material Science Applications

Polymer Chemistry

In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of triazole units into polymer chains has been shown to improve resistance to thermal degradation, making it suitable for high-performance applications .

Case Study: Composite Materials

A recent study investigated the incorporation of this triazole derivative into epoxy resins. The resulting composite exhibited improved tensile strength and thermal resistance compared to traditional epoxy formulations. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazol-3-one Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | 2: 2-chloro-5-nitrophenyl; 5: methyl | C₉H₆ClN₄O₃ | 269.63 | Nitro, chloro, triazolone |

| 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3-one (CAS: 100563-34-6) | 2: 2,4-dichloro-5-nitrophenyl; 5: methyl | C₉H₅Cl₂N₄O₃ | 304.07 | Nitro, dichloro, triazolone |

| 5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | Complex substituents including hydroxyl, trifluoromethyl, and chlorophenyl groups | C₂₃H₂₀Cl₂F₃N₆O₃ | 577.35 | Hydroxyl, trifluoromethyl, chloro |

| 2-(5-Chloro-2-hydroxyphenyl)-5-(2-(trifluoromethyl)phenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 202822-23-9) | 2: 5-chloro-2-hydroxyphenyl; 5: 2-(trifluoromethyl)phenyl | C₁₅H₉ClF₃N₃O₂ | 355.70 | Hydroxyl, trifluoromethyl, chloro |

Key Observations :

- The additional chlorine in the dichloro-nitro derivative (CAS: 100563-34-6) increases molecular weight and lipophilicity but may reduce aqueous solubility compared to the mono-chloro target compound .

- Hydroxyl and trifluoromethyl groups (e.g., CAS: 202822-23-9) introduce hydrogen-bonding capacity and metabolic stability, respectively, altering pharmacokinetic profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility | LogP | Melting Point (°C) | Stability |

|---|---|---|---|---|

| Target Compound | Low (hydrophobic substituents) | ~2.5 | Not reported | Stable under inert conditions |

| Dichloro-nitro derivative (CAS: 100563-34-6) | Very low | ~3.1 | Not reported | Sensitive to light/moisture |

| CAS: 202822-23-9 | Moderate (hydroxyl group enhances solubility) | ~2.8 | Not reported | Stable at 2–8°C |

Analysis :

- The nitro group in the target compound contributes to its low solubility, while the hydroxyl group in CAS: 202822-23-9 improves solubility but introduces sensitivity to oxidation .

- The dichloro-nitro derivative’s higher LogP (3.1 vs. 2.5) suggests greater membrane permeability, which may enhance bioavailability in lipid-rich environments .

Insights :

- The dichloro-nitro derivative’s hazard profile aligns with chlorinated nitroaromatics, which often exhibit moderate dermal and ocular toxicity .

Biological Activity

2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications.

The compound is characterized by the following structural formula:

It features a triazole ring, which is known for its ability to interact with various biological targets.

Cytotoxicity

Research indicates that 2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These values suggest that the compound has potent anticancer properties, particularly against breast cancer cells.

The mechanism of action includes the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with this compound leads to an increase in early and late apoptotic cells in a dose-dependent manner. Specifically, at doubled IC50 concentrations, significant increases in late apoptotic cells were noted:

- Early Apoptosis : 10.2% at IC50; 17.2% at doubled IC50.

- Late Apoptosis : Marked increase correlating with concentration.

This suggests that the compound activates apoptotic pathways effectively in targeted cell lines .

Mutagenicity

The compound has been classified as having strong mutagenic potential based on results from the Ames test. It exhibited a strong positive response, indicating that it may cause genetic mutations . This aspect is critical for evaluating its safety profile in therapeutic applications.

Case Studies

A notable study investigated the effects of this compound on human acute lymphoblastic leukemia (ALL) cell lines. The findings revealed that it not only inhibited cell proliferation but also enhanced apoptosis through upregulation of p53 and caspase pathways . This study emphasizes the potential of this compound as a lead candidate for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

- Methodological Answer : A key intermediate in synthesizing this compound is 2-(2-chloro-5-nitrophenyl)pyridine, which is prepared via condensation of 2-chloro-5-nitroacetophenone with a 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt under reflux conditions . Subsequent reduction and coupling reactions with substituted phenylacetic acids yield the final product. Yield optimization requires precise control of temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, nitration in microreactors ( ) can enhance regioselectivity and reduce side reactions compared to batch processes.

Q. How is structural characterization of this compound performed, particularly for confirming regiochemistry and tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemistry and tautomeric states. SHELX software (e.g., SHELXL) is widely used for structure refinement . For compounds lacking suitable crystals, nuclear Overhauser effect (NOE) NMR experiments and density functional theory (DFT)-calculated IR/Raman spectra (using functionals like B3LYP ) can validate structural assignments. demonstrates the application of crystallography for analogous triazolone derivatives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazolone derivative?

- Methodological Answer : Hybrid functionals like B3LYP, which incorporate exact exchange and gradient corrections, are effective for modeling electron density, frontier molecular orbitals (HOMO/LUMO), and reaction pathways . For instance, DFT studies can predict sites susceptible to nucleophilic attack (e.g., the nitrophenyl group) or electrophilic substitution. Thermochemical accuracy within 2–3 kcal/mol is achievable with these methods, aiding in mechanistic studies of nitration or reduction steps .

Q. What strategies optimize the nitration step in microreactors to minimize byproducts and improve scalability?

- Methodological Answer : Continuous-flow microreactors enable rapid heat/mass transfer, critical for exothermic nitration. Key parameters include:

- Residence time : Shorter times (seconds to minutes) reduce decomposition.

- Temperature control : Maintained below 50°C to prevent thermal degradation.

- Mixing efficiency : Use of static mixers or segmented flow to avoid hot spots.

and highlight successful nitration of structurally similar triazolones in microreactors, achieving >90% yield with minimal impurities.

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of triazolone derivatives?

- Methodological Answer : Conflicting tautomeric assignments (e.g., 1,2-dihydro vs. 1,4-dihydro forms) are resolved via high-resolution SC-XRD. Hydrogen bonding patterns and bond lengths (e.g., C=O vs. C–OH) provide definitive evidence. For example, and use crystallography to confirm the dominance of the 1,2-dihydro form in chloro-nitrophenyl-substituted triazolones. Discrepancies in literature often arise from solvent-dependent tautomerization, which can be quantified using variable-temperature NMR .

Q. What are the challenges in synthesizing and characterizing polymorphs of this compound, and how are they addressed?

- Methodological Answer : Polymorphism is influenced by crystallization solvents and cooling rates. Techniques include:

- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions between polymorphs.

- Powder X-ray Diffraction (PXRD) : Distinguishes crystalline phases.

- Hirshfeld Surface Analysis : Maps intermolecular interactions driving polymorphism.

details a patent for isolating polymorphs of a related triazolone via controlled antisolvent addition.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often stem from:

- Impurity profiles : Use HPLC-MS to identify side products (e.g., over-nitrated derivatives).

- Reagent quality : Trace moisture in solvents or reagents like F2 gas ( ) can alter reaction kinetics.

- Scale effects : Bench-scale vs. microreactor syntheses ( ) may have divergent optimal conditions.

Reproducibility requires rigorous documentation of solvent purity, reaction atmosphere (e.g., inert gas), and quenching protocols.

Methodological Tables

| Parameter | Optimized Value (Microreactor Nitration) | Reference |

|---|---|---|

| Temperature | 45°C | |

| Residence Time | 120 s | |

| Solvent | Acetonitrile/HNO3 (3:1 v/v) | |

| Yield | 92% |

| Computational Method | Application | Accuracy |

|---|---|---|

| B3LYP/6-311++G(d,p) | HOMO/LUMO, vibrational spectra | ±2.4 kcal/mol |

| M06-2X/Def2-TZVP | Reaction pathway modeling | ±3.1 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.